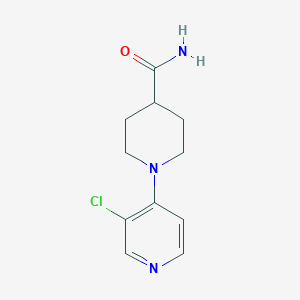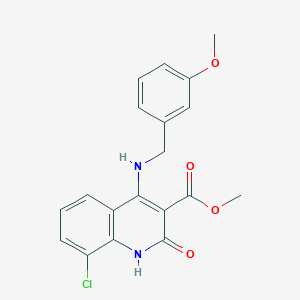
1-(3-氯吡啶-4-基)哌啶-4-羧酰胺
描述
1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7. It is a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves the creation of sulfonamide and amide derivatives via amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis
The molecular structure of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a 3-chloropyridin-4-yl group and a carboxamide group.Chemical Reactions Analysis
Piperidine-4-carboxamide derivatives have been found to exhibit a wide range of physiological activities . These compounds have been used in the synthesis of various drugs, particularly those used for the relief of pain and inflammation .科学研究应用
合成和结构表征
化学化合物 1-(3-氯吡啶-4-基)哌啶-4-甲酰胺参与具有潜在生物活性的复杂分子的合成。例如,一种相关化合物 2-(1-(3-溴-1-(3-氯吡啶-2-基)-1H-吡唑-5-羰基)哌啶-4-基)-N-异丙基噻唑-4-甲酰胺,被合成出来,并且其结构通过各种光谱方法得到表征,展示出显著的杀菌和抗病毒活性 (Li 等人,2015 年)。
潜在抗精神病药
相关化合物的杂环类似物已被评估为潜在的抗精神病药。这些研究涉及化合物的合成以及测试它们对多巴胺和血清素受体的亲和力。一些衍生物表现出与已知抗精神病药相当的有效活性,表明这些化合物与精神疾病新疗法的开发相关 (Norman 等人,1996 年)。
Rho 激酶抑制剂的工艺开发
一种与 1-(3-氯吡啶-4-基)哌啶-4-甲酰胺结构相似的化合物已被开发出一种可扩展且简便的合成工艺,展示了其与新型 Rho 激酶抑制剂开发的相关性。这些抑制剂正在研究用于治疗中枢神经系统疾病,突出了这些化合物在治疗应用中的重要性 (Wei 等人,2016 年)。
大麻素受体拮抗剂
1-(3-氯吡啶-4-基)哌啶-4-甲酰胺的结构类似物已被探索其作为大麻素受体拮抗剂的活性。这些研究有助于理解大麻素受体调节的构效关系和潜在治疗应用 (Lan 等人,1999 年)。
甘氨酸转运蛋白 1 抑制剂
与 1-(3-氯吡啶-4-基)哌啶-4-甲酰胺结构相关的化合物已被确定为甘氨酸转运蛋白 1 (GlyT1) 的有效且可口服的抑制剂,表明它们在调节神经递质系统以获得治疗益处的潜力 (Yamamoto 等人,2016 年)。
作用机制
Target of Action
The primary target of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide, also known as Piperidine-4-Carboxamides, interacts with DNA gyrase, inhibiting the enzyme’s activity . This interaction results in the prevention of DNA replication, leading to the death of the bacterial cell .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth and replication .
Pharmacokinetics
After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The inhibition of DNA gyrase by 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide leads to the prevention of DNA replication, resulting in the death of the bacterial cell . This makes the compound a potential candidate for the treatment of diseases caused by bacteria, such as Mycobacterium abscessus .
安全和危害
未来方向
The future directions for research on 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide and similar compounds could involve further exploration of their physiological activities and potential therapeutic applications . For instance, these compounds could be further developed towards clinical use as broad-spectrum antivirals .
生化分析
Biochemical Properties
1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide has been found to interact with several enzymes and proteins. For instance, it has been identified as a potent inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . The compound exerts its effects through ATP-competitive inhibition, demonstrating nanomolar potency and significant selectivity for PKB over the closely related kinase PKA .
Cellular Effects
The effects of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide on cells are largely tied to its inhibition of PKB. By inhibiting PKB, this compound can modulate cell signaling pathways, influence gene expression, and alter cellular metabolism . For example, it has been shown to strongly inhibit the growth of human tumor xenografts in nude mice .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression. As an ATP-competitive inhibitor, it binds to the ATP-binding site of PKB, preventing the binding of ATP and thus inhibiting the kinase’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide can change over time. For instance, it has been observed that compounds containing 4-amino-4-benzylpiperidines, a group to which this compound belongs, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Metabolic Pathways
The specific metabolic pathways involving 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide are not well-documented. Given its role as a PKB inhibitor, it is likely involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Subcellular Localization
The subcellular localization of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is not well-documented. Given its role as a PKB inhibitor, it is likely to be found in the cytoplasm where PKB is located .
属性
IUPAC Name |
1-(3-chloropyridin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-7-14-4-1-10(9)15-5-2-8(3-6-15)11(13)16/h1,4,7-8H,2-3,5-6H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBWGKTSZOHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2740300.png)

![2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2740304.png)
![3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline](/img/structure/B2740305.png)

![1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2740308.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2740311.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2740313.png)
![N-(2-chlorobenzyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2740314.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2740322.png)

